molecular formula C38H70O3 B14685201 {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene CAS No. 36314-50-8

{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene

Cat. No.: B14685201
CAS No.: 36314-50-8
M. Wt: 575.0 g/mol
InChI Key: GZUFURWAWJHNPE-KXQOOQHDSA-N
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Description

{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a propoxy group and two tetradecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:

    Preparation of the Propoxy Intermediate: This involves the reaction of a suitable alcohol with an alkyl halide under basic conditions to form the propoxy group.

    Formation of Tetradecyloxy Groups: These groups are introduced through the reaction of a suitable phenol with tetradecyl bromide in the presence of a base.

    Final Coupling Reaction: The propoxy intermediate is then reacted with the tetradecyloxy-substituted benzene under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {[(2R)-2,3-Bis(dodecyloxy)propoxy]methyl}benzene: Similar structure but with dodecyloxy groups instead of tetradecyloxy groups.

    {[(2R)-2,3-Bis(octadecyloxy)propoxy]methyl}benzene: Similar structure but with octadecyloxy groups.

Uniqueness

{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

36314-50-8

Molecular Formula

C38H70O3

Molecular Weight

575.0 g/mol

IUPAC Name

[(2R)-2,3-di(tetradecoxy)propoxy]methylbenzene

InChI

InChI=1S/C38H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-39-35-38(36-40-34-37-30-26-25-27-31-37)41-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31,38H,3-24,28-29,32-36H2,1-2H3/t38-/m1/s1

InChI Key

GZUFURWAWJHNPE-KXQOOQHDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](COCC1=CC=CC=C1)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OCCCCCCCCCCCCCC

Origin of Product

United States

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